An In-depth Technical Guide to 5-Iodo-4-methoxy-1-methyl-1H-pyrazole: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-Iodo-4-methoxy-1-methyl-1H-pyrazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole (CAS Registry Number: 1346818-80-1), a key heterocyclic building block in medicinal chemistry and organic synthesis. While specific experimental data for this compound is not extensively available in the public domain, this document synthesizes information from closely related analogs and established chemical principles to offer valuable insights into its physicochemical properties, spectroscopic signatures, and potential synthetic routes. The guide also explores its anticipated reactivity, particularly in cross-coupling reactions, and discusses its potential applications in the development of novel therapeutics, drawing on the well-documented biological significance of the pyrazole scaffold.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various interactions with biological targets.[2] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2] The strategic functionalization of the pyrazole ring is a cornerstone of modern drug discovery, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. 5-Iodo-4-methoxy-1-methyl-1H-pyrazole represents a valuable, specifically substituted pyrazole, offering multiple points for chemical diversification.
Core Compound Identification and Physicochemical Properties
CAS Registry Number: 1346818-80-1
Molecular Formula: C₅H₇IN₂O
Molecular Weight: 238.03 g/mol
Table 1: Physicochemical Properties of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole and Related Analogs
| Property | 5-Iodo-4-methoxy-1-methyl-1H-pyrazole (Predicted) | 4-Iodo-1-methyl-1H-pyrazole[3][4][5] | 5-Iodo-1-methyl-1H-pyrazole |
| Appearance | Likely a solid at room temperature | Off-white semi-transparent crystals | Solid |
| Melting Point (°C) | Data not available | 61-67 | 76-81 |
| Boiling Point (°C) | Data not available | 105-106 (at 15 Torr) | Data not available |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Insoluble in water | Data not available |
Rationale for Predictions: The introduction of a methoxy group is unlikely to drastically alter the solid-state nature of the iodo-methyl-pyrazole core. The melting point may be influenced by changes in crystal packing due to the additional substituent. Solubility in organic solvents is a common characteristic of such functionalized heterocycles.
Spectroscopic Characterization: An Inferential Analysis
Direct experimental spectroscopic data (NMR, IR, MS) for 5-Iodo-4-methoxy-1-methyl-1H-pyrazole is not currently available in the public literature. However, by analyzing the spectra of its structural isomers and related compounds, we can predict its key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple, featuring three key singlets:
-
N-methyl protons: A singlet around 3.8-4.0 ppm.
-
Methoxy protons: A singlet, likely in a similar region to the N-methyl protons, around 3.7-3.9 ppm.
-
C3-H proton: A singlet further downfield, estimated to be in the range of 7.5-7.8 ppm, influenced by the adjacent nitrogen and the overall electronic nature of the ring.
¹³C NMR: The carbon NMR spectrum will provide more detailed structural information. Based on data from related pyrazoles, the following approximate chemical shifts are anticipated:
Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Iodo-4-methoxy-1-methyl-1H-pyrazole
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C3 | ~140-145 | Influenced by the adjacent nitrogen atoms. |
| C4 | ~145-150 | Substituted with an electron-donating methoxy group, leading to a downfield shift. |
| C5 | ~80-85 | Directly attached to the electronegative iodine atom, causing a significant upfield shift. |
| N-CH₃ | ~35-40 | Typical range for an N-methyl group on a pyrazole ring. |
| O-CH₃ | ~55-60 | Typical range for a methoxy group attached to an aromatic ring. |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorptions for the various functional groups present in the molecule:
-
C-H stretching (aromatic): ~3100-3000 cm⁻¹
-
C-H stretching (aliphatic): ~2950-2850 cm⁻¹
-
C=N and C=C stretching (pyrazole ring): ~1600-1450 cm⁻¹
-
C-O stretching (methoxy group): A strong band around 1250-1000 cm⁻¹
-
C-I stretching: A weak to medium absorption in the far-infrared region, typically below 600 cm⁻¹.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 238. The presence of iodine would give a characteristic isotopic pattern. Common fragmentation patterns would likely involve the loss of an iodine atom (M-127), a methyl radical (M-15), or a methoxy radical (M-31).
Synthesis and Reaction Chemistry
Proposed Synthetic Pathway
A plausible synthetic route to 5-Iodo-4-methoxy-1-methyl-1H-pyrazole would likely involve a multi-step process, starting from a readily available pyrazole precursor.
Caption: Proposed workflow for the synthesis of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole.
Step-by-Step Methodology (Hypothetical Protocol):
-
Synthesis of 4-Methoxy-1-methyl-1H-pyrazole: This precursor could be synthesized from the corresponding 4-hydroxypyrazole via methylation with a suitable reagent like methyl iodide in the presence of a base.[6]
-
Iodination: The iodination of the 4-methoxy-1-methyl-1H-pyrazole at the C5 position is the crucial step. A common method for the regioselective iodination of pyrazoles is the use of iodine in the presence of an oxidizing agent such as ceric ammonium nitrate (CAN) in a solvent like acetonitrile.[7][8] The reaction would likely be performed at room temperature or with gentle heating.
-
Work-up and Purification: After the reaction is complete, a standard aqueous work-up would be necessary to remove inorganic salts and the catalyst. The crude product would then be purified by column chromatography on silica gel to yield the desired 5-Iodo-4-methoxy-1-methyl-1H-pyrazole.
Causality Behind Experimental Choices: The choice of an oxidizing agent like CAN is critical for activating the iodine for electrophilic aromatic substitution on the electron-rich pyrazole ring.[7][8] The regioselectivity for the 5-position is often favored in the iodination of 1-substituted pyrazoles.
Reactivity and Utility in Cross-Coupling Reactions
The primary synthetic utility of 5-Iodo-4-methoxy-1-methyl-1H-pyrazole lies in its C-I bond, which is an excellent handle for various transition-metal-catalyzed cross-coupling reactions.[9] The general order of reactivity for halogens in these reactions is I > Br > Cl, making iodo-substituted heterocycles highly sought-after starting materials.[9]
Caption: Potential cross-coupling reactions utilizing 5-Iodo-4-methoxy-1-methyl-1H-pyrazole.
This reactivity allows for the introduction of a wide array of substituents at the 5-position, including aryl, heteroaryl, alkynyl, and amino groups, making it an invaluable tool for generating libraries of novel compounds for drug discovery screening.[1]
Applications in Drug Development
The pyrazole core is a key component in numerous approved drugs, highlighting its therapeutic relevance.[10][11] The ability to functionalize the pyrazole scaffold, as offered by 5-Iodo-4-methoxy-1-methyl-1H-pyrazole, is crucial for developing new drug candidates with improved efficacy, selectivity, and pharmacokinetic properties. The introduction of various substituents via cross-coupling reactions can modulate the molecule's interaction with specific biological targets, such as kinases, GPCRs, and enzymes.[2]
Safety and Handling
Organoiodine compounds should be handled with care in a well-ventilated fume hood.[12][13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[14][15] While specific toxicity data for this compound is unavailable, it should be treated as potentially hazardous upon inhalation, ingestion, or skin contact. Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.
Conclusion
5-Iodo-4-methoxy-1-methyl-1H-pyrazole is a strategically designed building block with significant potential in organic synthesis and medicinal chemistry. Although specific experimental data is limited, this guide provides a comprehensive analysis of its expected properties, spectroscopic signatures, and reactivity based on established chemical principles and data from closely related compounds. Its utility as a versatile precursor for a wide range of functionalized pyrazoles through cross-coupling reactions makes it a valuable asset for researchers and scientists in the field of drug discovery and development.
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